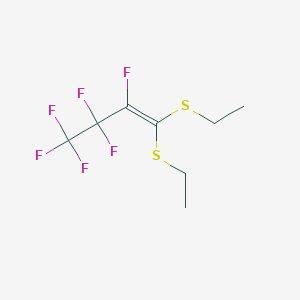
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is a fluorinated organic compound with unique chemical properties. The presence of multiple fluorine atoms and ethylthio groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- typically involves the reaction of 1-butene with ethylthiol and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of ethylthio and fluorine groups to the butene backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can replace the ethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethylthio groups can interact with sulfur-containing biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Butene, 3-methyl-: Another fluorinated butene derivative with different substituents.
1,1-Bis(ethylthio)-1-butene-3-one: A structurally similar compound with a ketone group.
Uniqueness
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is unique due to the combination of multiple fluorine atoms and ethylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
145327-77-1 |
|---|---|
Molecular Formula |
C8H10F6S2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C8H10F6S2/c1-3-15-6(16-4-2)5(9)7(10,11)8(12,13)14/h3-4H2,1-2H3 |
InChI Key |
BTSVADGGHXXSGY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C(C(F)(F)F)(F)F)F)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


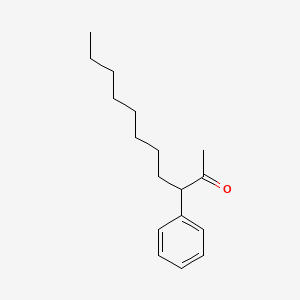
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

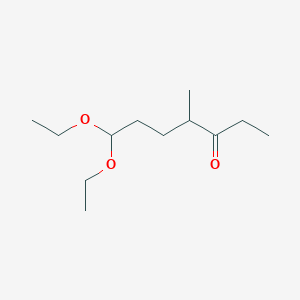
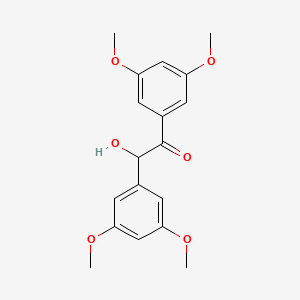
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
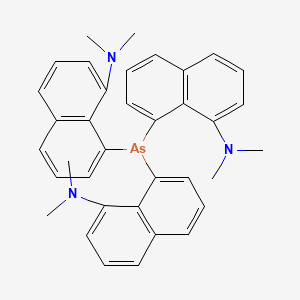
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
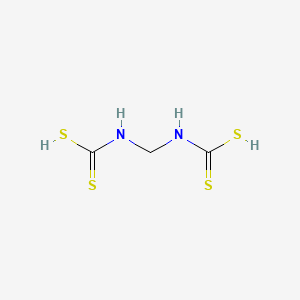
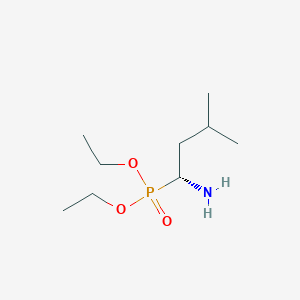
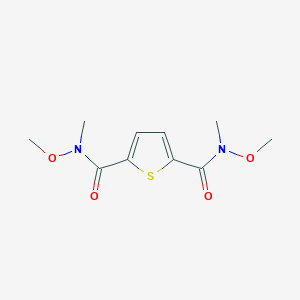
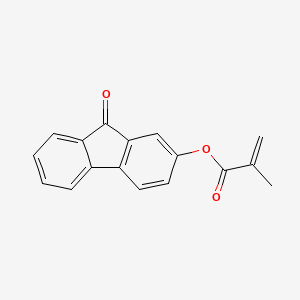
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
